molecular formula C20H15ClN2O2 B4989870 3-(4-Chlorophenyl)-2-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one

3-(4-Chlorophenyl)-2-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one

Cat. No.: B4989870
M. Wt: 350.8 g/mol
InChI Key: GBABKDLBZYHJLG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 4-chlorophenyl group and a 4-hydroxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one typically involves the condensation of 4-chloroaniline with 4-hydroxybenzaldehyde, followed by cyclization. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-phenylquinazolin-4-one
  • 2-(4-Hydroxyphenyl)-3-phenylquinazolin-4-one
  • 3-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one

Uniqueness

3-(4-Chlorophenyl)-2-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one is unique due to the presence of both a 4-chlorophenyl and a 4-hydroxyphenyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c21-14-7-9-15(10-8-14)23-19(13-5-11-16(24)12-6-13)22-18-4-2-1-3-17(18)20(23)25/h1-12,19,22,24H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBABKDLBZYHJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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